D(-)-Octopamine CSA salt

Catalog No.
S526480
CAS No.
1693-64-7
M.F
C18H27NO6S
M. Wt
385.475
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D(-)-Octopamine CSA salt

CAS Number

1693-64-7

Product Name

D(-)-Octopamine CSA salt

IUPAC Name

(1S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic acid (R)-alpha-(aminomethyl)-4-hydroxybenzenemethanol (1:1)

Molecular Formula

C18H27NO6S

Molecular Weight

385.475

InChI

InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7?,10-;8-/m10/s1

InChI Key

SBWNMCJSHGVZDX-WYGFITTRSA-N

SMILES

O=S(C[C@@]1(C2(C)C)C(CC2CC1)=O)(O)=O.O[C@@H](CN)C3=CC=C(O)C=C3

Solubility

Soluble in DMSO

Synonyms

D(-)-Octopamine CSA salt

Description

The exact mass of the compound D(-)-Octopamine CSA salt is 385.1559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D(-)-Octopamine CSA salt is a chemical compound recognized as an agonist of octopamine receptors, which are part of the adrenergic receptor family. It is the more potent enantiomer of octopamine, a naturally occurring compound that mimics the effects of norepinephrine in certain biological contexts. The molecular formula for D(-)-Octopamine CSA salt is C18H27NO6SC_{18}H_{27}NO_6S, and it has a molecular weight of 385.48 g/mol. The compound is often utilized in research settings to study its interactions with various receptors and its potential therapeutic applications in neurobiology and pharmacology .

D(-)-Octopamine CSA salt exhibits significant biological activity through its action on octopamine receptors. These receptors are implicated in several physiological processes, including modulation of neurotransmitter release, regulation of blood pressure, and influence on metabolic pathways. The compound's agonistic properties suggest potential roles in treating conditions related to adrenergic dysfunction, such as depression or obesity. Additionally, its effects on neurotransmission may have implications for neuroprotective strategies .

The synthesis of D(-)-Octopamine CSA salt typically involves the resolution of racemic octopamine or direct synthesis from precursor compounds through various organic chemistry techniques. Common methods include:

  • Chiral Resolution: Separating the enantiomers of octopamine using chiral chromatography techniques.
  • Chemical Modification: Modifying existing compounds with functional groups to enhance receptor affinity and selectivity.
  • Total Synthesis: Employing multi-step synthetic routes starting from simpler organic molecules to construct the desired structure.

Each method requires careful optimization to ensure high yield and purity of the final product .

D(-)-Octopamine CSA salt has several applications in research and potential therapeutic areas:

  • Pharmacological Research: Used as a tool compound to study octopamine receptor signaling pathways.
  • Neuroscience: Investigated for its potential effects on mood regulation and cognitive function.
  • Metabolic Studies: Explored for its role in modulating metabolic processes, potentially aiding in weight management strategies.

Its unique properties make it valuable for both academic research and potential clinical applications .

Interaction studies involving D(-)-Octopamine CSA salt focus on its binding affinity and efficacy at various adrenergic receptors. These studies often utilize techniques such as:

  • Radiolabeled Binding Assays: To quantify receptor-ligand interactions.
  • Functional Assays: To assess the biological response elicited by D(-)-Octopamine CSA salt upon receptor activation.
  • In Vivo Studies: To evaluate the physiological effects of the compound in animal models.

Such studies are crucial for understanding the therapeutic potential and safety profile of D(-)-Octopamine CSA salt .

D(-)-Octopamine CSA salt shares structural and functional similarities with several other compounds that act on adrenergic receptors. Here are some notable comparisons:

Compound NameStructure SimilarityMechanism of ActionUnique Features
OctopamineSimilarAgonist of octopamine receptorsNaturally occurring
TyramineSimilarIndirectly stimulates adrenergic receptorsInvolved in neurotransmitter release
PhenylethylamineModerateAgonist at adrenergic receptorsCommonly used as a stimulant
SynephrineModerateAgonist at alpha-adrenergic receptorsOften used in weight loss supplements

D(-)-Octopamine CSA salt stands out due to its specific agonistic action at octopamine receptors, which may confer unique therapeutic benefits not observed with other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

385.1559

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Temme L, Frehland B, Schepmann D, Robaa D, Sippl W, Wünsch B. Hydroxymethyl bioisosteres of phenolic GluN2B-selective NMDA receptor antagonists: Design, synthesis and pharmacological evaluation. Eur J Med Chem. 2017 Dec 18;144:672-681. doi: 10.1016/j.ejmech.2017.12.054. [Epub ahead of print] PubMed PMID: 29289890.
2: Wang X, He X, Li T, Shu Y, Qi S, Luan G. Anti-epileptic effect of ifenprodil on neocortical pyramidal neurons in patients with malformations of cortical development. Exp Ther Med. 2017 Dec;14(6):5757-5766. doi: 10.3892/etm.2017.5311. Epub 2017 Oct 16. PubMed PMID: 29285118; PubMed Central PMCID: PMC5740521.
3: Opere CA, Heruye S, Njie-Mbye YF, Ohia SE, Sharif NA. Regulation of Excitatory Amino Acid Transmission in the Retina: Studies on Neuroprotection. J Ocul Pharmacol Ther. 2017 Dec 21. doi: 10.1089/jop.2017.0085. [Epub ahead of print] PubMed PMID: 29267132.
4: Zhang Z, Liu J, Fan C, Mao L, Xie R, Wang S, Yang M, Yuan H, Yang X, Sun J, Wang J, Kong J, Huang S, Sun B. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model. Exp Neurol. 2017 Dec 16;301(Pt A):13-25. doi: 10.1016/j.expneurol.2017.12.005. [Epub ahead of print] PubMed PMID: 29258835.
5: Dey S, Schepmann D, Wünsch B. 2-Methyltetrahydro-3-benzazepin-1-ols - The missing link in SAR of GluN2B selective NMDA receptor antagonists. Bioorg Med Chem. 2018 Jan 15;26(2):501-508. doi: 10.1016/j.bmc.2017.12.010. Epub 2017 Dec 7. PubMed PMID: 29254894.
6: Khan MA, Houck DR, Gross AL, Zhang XL, Cearley C, Madsen TM, Kroes RA, Stanton PK, Burgdorf J, Moskal JR. NYX-2925 is a novel NMDA receptor-specific spirocyclic-β-lactam that modulates synaptic plasticity processes associated with learning and memory. Int J Neuropsychopharmacol. 2017 Nov 1. doi: 10.1093/ijnp/pyx096. [Epub ahead of print] PubMed PMID: 29099938.
7: Schoenberger M, Schroeder FA, Placzek MS, Carter RL, Rosen BR, Hooker JM, Sander CY. In Vivo [(18)F]GE-179 Brain Signal Does Not Show NMDA-Specific Modulation with Drug Challenges in Rodents and Nonhuman Primates. ACS Chem Neurosci. 2017 Nov 14. doi: 10.1021/acschemneuro.7b00327. [Epub ahead of print] PubMed PMID: 29050469.
8: Chen W, Ennes HS, McRoberts JA, Marvizón JC. Mechanisms of μ-opioid receptor inhibition of NMDA receptor-induced substance P release in the rat spinal cord. Neuropharmacology. 2018 Jan;128:255-268. doi: 10.1016/j.neuropharm.2017.10.014. Epub 2017 Oct 16. PubMed PMID: 29042318; PubMed Central PMCID: PMC5726399.
9: Perrio C, Nicole O, Buisson A. GluN2B Subunit Labeling with Fluorescent Probes and High-Resolution Live Imaging. Methods Mol Biol. 2017;1677:171-183. doi: 10.1007/978-1-4939-7321-7_9. PubMed PMID: 28986873.
10: Mittal N, Minasyan A, Romaneschi N, Hakimian JK, Gonzalez-Fernandez G, Albert R, Desai N, Mendez IA, Schallert T, Ostlund SB, Walwyn W. Beta-arrestin 1 regulation of reward-motivated behaviors and glutamatergic function. PLoS One. 2017 Oct 3;12(10):e0185796. doi: 10.1371/journal.pone.0185796. eCollection 2017. PubMed PMID: 28973019; PubMed Central PMCID: PMC5626489.
11: Huang B, Chen P, Huang L, Li S, Zhu R, Sheng T, Yu W, Chen Z, Wang T. Geniposide Attenuates Post-Ischaemic Neurovascular Damage via GluN2A/AKT/ ERK-Dependent Mechanism. Cell Physiol Biochem. 2017;43(2):705-716. doi: 10.1159/000480657. Epub 2017 Sep 22. PubMed PMID: 28957809.
12: Yates JR, Bardo MT. Effects of intra-accumbal administration of dopamine and ionotropic glutamate receptor drugs on delay discounting performance in rats. Behav Neurosci. 2017 Oct;131(5):392-405. doi: 10.1037/bne0000214. PubMed PMID: 28956947; PubMed Central PMCID: PMC5679283.
13: Schidlitzki A, Twele F, Klee R, Waltl I, Römermann K, Bröer S, Meller S, Gerhauser I, Rankovic V, Li D, Brandt C, Bankstahl M, Töllner K, Löscher W. A combination of NMDA and AMPA receptor antagonists retards granule cell dispersion and epileptogenesis in a model of acquired epilepsy. Sci Rep. 2017 Sep 22;7(1):12191. doi: 10.1038/s41598-017-12368-6. PubMed PMID: 28939854; PubMed Central PMCID: PMC5610327.
14: Amakhin DV, Malkin SL, Ergina JL, Kryukov KA, Veniaminova EA, Zubareva OE, Zaitsev AV. Alterations in Properties of Glutamatergic Transmission in the Temporal Cortex and Hippocampus Following Pilocarpine-Induced Acute Seizures in Wistar Rats. Front Cell Neurosci. 2017 Aug 31;11:264. doi: 10.3389/fncel.2017.00264. eCollection 2017. PubMed PMID: 28912687; PubMed Central PMCID: PMC5584016.
15: Olmo IG, Carvalho TG, Costa VV, Alves-Silva J, Ferrari CZ, Izidoro-Toledo TC, da Silva JF, Teixeira AL, Souza DG, Marques JT, Teixeira MM, Vieira LB, Ribeiro FM. Zika Virus Promotes Neuronal Cell Death in a Non-Cell Autonomous Manner by Triggering the Release of Neurotoxic Factors. Front Immunol. 2017 Aug 23;8:1016. doi: 10.3389/fimmu.2017.01016. eCollection 2017. PubMed PMID: 28878777; PubMed Central PMCID: PMC5572413.
16: Rath S, Schepmann D, Wünsch B. Replacement of benzylic hydroxy group by vinyl or hydroxymethyl moiety at the 3-benzazepine scaffold retaining GluN2B affinity. Bioorg Med Chem. 2017 Oct 15;25(20):5365-5372. doi: 10.1016/j.bmc.2017.07.059. Epub 2017 Jul 29. PubMed PMID: 28797770.
17: Pan L, Yang J, Yang Q, Wang X, Zhu L, Liu Y, Lou H, Xu C, Shen Y, Wang H. A Critical Period for the Rapid Modification of Synaptic Properties at the VPm Relay Synapse. Front Mol Neurosci. 2017 Jul 25;10:238. doi: 10.3389/fnmol.2017.00238. eCollection 2017. PubMed PMID: 28790892; PubMed Central PMCID: PMC5525376.
18: North WG, Liu F, Lin LZ, Tian R, Akerman B. NMDA receptors are important regulators of pancreatic cancer and are potential targets for treatment. Clin Pharmacol. 2017 Jul 17;9:79-86. doi: 10.2147/CPAA.S140057. eCollection 2017. PubMed PMID: 28761381; PubMed Central PMCID: PMC5522667.
19: Srejovic I, Zivkovic V, Nikolic T, Jeremic N, Stojic I, Jeremic J, Djuric D, Jakovljevic V. Modulation of N-methyl-d-aspartate receptors in isolated rat heart. Can J Physiol Pharmacol. 2017 Nov;95(11):1327-1334. doi: 10.1139/cjpp-2017-0056. Epub 2017 Jul 30. PubMed PMID: 28758414.
20: Gawaskar S, Temme L, Schreiber JA, Schepmann D, Bonifazi A, Robaa D, Sippl W, Strutz-Seebohm N, Seebohm G, Wünsch B. Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[7]annulen-7-amine Scaffold. ChemMedChem. 2017 Aug 8;12(15):1212-1222. doi: 10.1002/cmdc.201700311. Epub 2017 Jul 27. PubMed PMID: 28749574.

Explore Compound Types